3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one
Description
Properties
CAS No. |
646525-00-0 |
|---|---|
Molecular Formula |
C13H7FIN3O |
Molecular Weight |
367.12 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-iodo-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H7FIN3O/c14-10-3-1-2-4-12(10)18-13(19)9-7-8(15)5-6-11(9)16-17-18/h1-7H |
InChI Key |
CTSHDLOUIIUYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)I)N=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Cyclization: The amino group undergoes cyclization with an appropriate reagent to form the benzotriazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Key Reaction Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Precursor synthesis | 2-Fluorophenyl isocyanate, DCM, RT, 4h | 78% | |
| Diazotization | Polymer-supported NO₂⁻, p-TsOH, 25°C | 85% |
Reactivity at the Iodo Substituent (C6)
The C6-iodo group participates in cross-coupling reactions:
-
Suzuki–Miyaura coupling : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids in dioxane/H₂O (3:1) at 80°C, replacing iodine with aryl groups .
-
Ullmann-type coupling : CuI/1,10-phenanthroline facilitates C–N bond formation with amines at 110°C .
Example Transformations:
| Product | Conditions | Yield | Source |
|---|---|---|---|
| 6-Aryl derivatives | Pd(PPh₃)₄, K₂CO₃, 80°C, 12h | 60–75% | |
| 6-Amino derivatives | CuI, phenanthroline, DMF, 110°C, 8h | 55% |
Triazinone Ring Reactivity
The 1,2,3-benzotriazin-4(3H)-one core undergoes:
-
Nucleophilic substitution : The C4 carbonyl reacts with hydrazines to form triazole derivatives under acidic conditions .
-
Photodegradation : UV irradiation (254 nm) induces ring contraction to quinazolinones .
Stability Data:
| Condition | Observation | Source |
|---|---|---|
| Acidic (HCl/EtOH) | Stable for 24h at 25°C | |
| UV light (254 nm) | Degrades to quinazolinone in 2h |
Modification at N3-(2-Fluorophenyl)
The N3-aryl group is resistant to electrophilic substitution but participates in:
-
Pd-catalyzed C–H activation : Direct arylation at the ortho-position of the 2-fluorophenyl group using Pd(OAc)₂ and Ag₂CO₃ .
-
Reductive cleavage : Hydrogenolysis (H₂/Pd-C) removes the aryl group, yielding unsubstituted benzotriazinone .
Challenges and Limitations
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C13H7FIN3O
- CAS Number : 646525-00-0
- Molecular Weight : 323.11 g/mol
The structure of the compound features a benzotriazinone core, which is known for its diverse biological activities.
Anticonvulsant Activity
Research indicates that 3-(2-fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one exhibits notable anticonvulsant properties. In studies involving male mice, the compound was shown to prevent extensor muscle convulsions induced by pentetrazol, demonstrating its potential as an anticonvulsant comparable to existing medications like trimethadione .
Anorectic Effects
The compound has been noted for its anoretic (appetite-suppressing) effects. It has been described as a systemically well-tolerated agent that produces anorexia without the stimulating side effects typically associated with other anorectic agents . This property makes it a candidate for further development in weight management therapies.
Case Study 1: Anticonvulsant Testing
In a controlled experiment, mice were administered varying doses of this compound followed by a challenge with pentetrazol. The results indicated that mice treated with the compound did not exhibit convulsions, while control groups did. This study highlights the efficacy of the compound in preventing seizures and suggests its potential role in treating epilepsy .
| Group | Treatment | Convulsion Response |
|---|---|---|
| A | Control | Yes |
| B | Trimethadione | Yes |
| C | This compound | No |
Case Study 2: Anorectic Activity Assessment
Another study assessed the anorectic effects of the compound through oral administration in animal models. Results indicated significant weight loss compared to controls, supporting its application in obesity treatment .
Safety and Toxicity Profile
Toxicity studies have shown that even at high doses (up to 5000 mg/kg), the mortality rate among test subjects was low, indicating a favorable safety profile for further research and potential clinical applications .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the benzotriazinone ring provides structural stability. The iodine atom may play a role in modulating the compound’s reactivity and overall biological activity.
Comparison with Similar Compounds
Key Observations :
- The hydroxy derivative (C₆H₅N₃O₂) is simpler in structure and widely used in peptide synthesis due to its mild activating properties .
Physicochemical Properties
Biological Activity
3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one (CAS No. 646525-00-0) is a synthetic compound belonging to the benzotriazine class. Its structure features a fluorophenyl group and an iodine atom, which are significant for its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.
- Molecular Formula : C13H7FIN3O
- Molecular Weight : 367.12 g/mol
- IUPAC Name : 3-(2-fluorophenyl)-6-iodo-1,2,3-benzotriazin-4-one
- Structure : The compound consists of a benzene ring fused to a triazine structure with specific substitutions that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the fluorine and iodine atoms enhances its binding affinity to target proteins and enzymes due to their unique electronic properties. This interaction can lead to modulation of enzymatic activities and potentially influence cellular processes such as proliferation and apoptosis.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzotriazine derivatives can inhibit PARP (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms. This inhibition is particularly relevant in cancer cells with defective DNA repair pathways, such as those with BRCA mutations.
| Compound | EC50 (nM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Similar Benzotriazine Derivative | 2.51 | PARP1/2 |
The exact EC50 value for this compound remains to be determined through further studies.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. The mechanism typically involves competitive inhibition where the compound binds to the active site of target enzymes, preventing substrate access and thereby inhibiting their activity.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on PARP Inhibition : A derivative of benzotriazine was shown to inhibit PARP-mediated PARylation with an EC50 of 2.51 nM in whole-cell assays. This highlights the potential for similar compounds like this compound to exhibit comparable activity against cancer cell lines with BRCA mutations .
- Antitumor Activity : In vivo studies demonstrated that related benzotriazines could enhance the efficacy of DNA-damaging chemotherapeutic agents when used in combination therapies . This suggests that this compound may also have synergistic effects when combined with existing cancer treatments.
Applications in Medicinal Chemistry
Due to its unique structure and biological activity, this compound is being explored as a pharmacophore in drug development. Its ability to interact with biological targets makes it a candidate for further research in developing novel therapeutic agents for cancer treatment and other diseases involving DNA repair mechanisms.
Q & A
Q. What synthetic routes are recommended for preparing 3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one?
- Methodological Answer : The synthesis typically involves cyclocondensation or cross-coupling reactions. For example:
- Cyclocondensation : Reacting 2-fluorophenyl-substituted precursors with iodinated intermediates under reflux conditions (e.g., using acetic acid as a solvent at 120°C for 12 hours) .
- Suzuki-Miyaura Coupling : Introducing the fluorophenyl group via palladium-catalyzed coupling (e.g., tris(dibenzylideneacetone)dipalladium as a catalyst, with ligand support) .
- Iodination : Post-functionalization via electrophilic substitution using iodine monochloride (ICl) in dichloromethane at 0°C .
Note: Monitor reaction progress using TLC and optimize stoichiometry to avoid over-iodination.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Assign peaks for the fluorophenyl (e.g., NMR: δ -110 to -120 ppm) and iodine-substituted aromatic protons ( NMR: δ 7.8–8.2 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., R factor < 0.06, data-to-parameter ratio > 11:1) .
- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., ESI-MS: m/z 413 [M+H]) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation of the iodinated aromatic ring .
- Moisture Sensitivity : Use desiccants (e.g., molecular sieves) in storage containers, as the benzotriazinone core may hydrolyze in acidic/alkaline conditions .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typical onset >200°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the iodinated site in substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry (e.g., B3LYP/6-31G* level) to assess electron density at the iodinated C6 position. Lower electron density here enhances susceptibility to nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electrophilicity to predict sites for Suzuki or Ullmann couplings .
- Validation: Compare computational results with experimental kinetics (e.g., reaction rates with varying nucleophiles) .
Q. How should researchers resolve contradictions in reported stability data under acidic conditions?
- Methodological Answer :
- Controlled Replicates : Perform stability assays in standardized buffers (pH 1–6) at 25°C and 40°C, using HPLC to quantify degradation products .
- Mechanistic Probes : Use -labeling or LC-MS to track hydrolysis pathways (e.g., ring-opening vs. fluorine displacement) .
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., pH, temperature) and publish raw datasets for cross-validation .
Q. What strategies optimize regioselectivity in functionalizing the benzotriazinone core?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer iodination or fluorophenyl coupling to the desired position .
- Crystal Engineering : Analyze X-ray data (e.g., dihedral angles between fluorophenyl and triazinone rings) to predict steric effects on reactivity .
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and catalysts (e.g., Pd(OAc) vs. CuI) to favor specific intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in catalytic efficiency reported for cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Systematically test Pd/C, Pd(PPh), and Ni-based catalysts with varying ligands (e.g., XPhos, SPhos) .
- Reaction Monitoring : Use in situ IR or Raman spectroscopy to detect transient intermediates and adjust conditions dynamically .
- Meta-Analysis : Compare datasets across studies, accounting for solvent polarity, base strength, and substrate purity .
Methodological Best Practices
- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize multi-variable syntheses .
- Safety Protocols : Follow institutional guidelines for handling iodinated compounds (e.g., thyroid toxicity risks) .
- Data Reporting : Include crystallographic parameters (e.g., CCDC numbers), NMR acquisition details (solvent, temperature), and raw spectral files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
